N-Acetyl-L-glutamic acid
Overview
Description
N-Acetyl-L-Glutamate is a derivative of the amino acid glutamate. It plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. This compound is also involved in the biosynthesis of arginine in microorganisms and plants .
Mechanism of Action
Target of Action
NAG primarily targets the enzyme Acetylglutamate kinase . This enzyme plays a crucial role in the urea cycle, a process that detoxifies ammonia in the body .
Mode of Action
NAG is biosynthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase . It activates carbamoyl phosphate synthetase in the urea cycle , thus facilitating the conversion of toxic ammonia to urea for excretion from the body .
Biochemical Pathways
NAG is involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes . It serves as the first intermediate in this process . Additionally, it plays a regulatory role in the urea cycle , a critical biochemical pathway for detoxifying ammonia .
Pharmacokinetics
It’s known that nag is biosynthesized in the body from glutamate and acetyl-coa
Result of Action
The activation of carbamoyl phosphate synthetase by NAG facilitates the conversion of toxic ammonia to urea, which is then excreted from the body . This helps maintain the body’s nitrogen balance and prevents the harmful effects of ammonia accumulation.
Action Environment
The action of NAG can be influenced by various environmental factors. For instance, the presence of L-arginine activates the conversion of L-glutamate to NAG . Succinate, coenzyme a, n-acetyl-l-aspartate, and nag itself inhibit this process .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-glutamic acid is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase. It serves as an allosteric activator of mitochondrial carbamoyl phosphate synthetase I, which is the first enzyme in the urea cycle. This activation is essential for the conversion of ammonia to urea, a process that prevents the accumulation of toxic levels of ammonia in the body . Additionally, this compound interacts with other enzymes such as ornithine acetyltransferase and glutamate dehydrogenase, influencing various metabolic pathways .
Cellular Effects
This compound has significant effects on cellular processes, particularly in hepatocytes, where it enhances the urea cycle’s efficiency. By activating carbamoyl phosphate synthetase I, it facilitates the conversion of ammonia to urea, thereby reducing ammonia toxicity. This compound also influences gene expression related to the urea cycle and nitrogen metabolism . Furthermore, this compound affects cellular signaling pathways involved in metabolic regulation and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through allosteric activation of carbamoyl phosphate synthetase I. This activation increases the enzyme’s affinity for its substrates, bicarbonate and ammonia, thereby enhancing the production of carbamoyl phosphate . Additionally, this compound may interact with other enzymes and proteins involved in nitrogen metabolism, modulating their activity and stability . These interactions can lead to changes in gene expression and metabolic flux, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to a decrease in its efficacy as an activator of carbamoyl phosphate synthetase I. Long-term studies have indicated that sustained exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it effectively enhances the urea cycle and reduces ammonia levels without causing adverse effects . At higher doses, this compound can lead to toxicity, manifesting as metabolic imbalances and liver dysfunction . These findings highlight the importance of careful dosage regulation when using this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the urea cycle. It is synthesized from glutamic acid and acetyl-CoA by N-acetylglutamate synthase and serves as an essential activator of carbamoyl phosphate synthetase I . This activation is crucial for the conversion of ammonia to urea. Additionally, this compound interacts with other enzymes such as ornithine acetyltransferase and glutamate dehydrogenase, influencing the metabolism of amino acids and nitrogen .
Transport and Distribution
Within cells, this compound is transported and distributed primarily in the mitochondria, where it exerts its effects on the urea cycle . It may also interact with specific transporters and binding proteins that facilitate its movement across cellular compartments . The distribution of this compound within tissues is influenced by factors such as cellular uptake mechanisms and metabolic demand .
Subcellular Localization
This compound is predominantly localized in the mitochondria, where it activates carbamoyl phosphate synthetase I . This subcellular localization is essential for its role in the urea cycle. Additionally, this compound may be found in the cytosol, where it can interact with other metabolic enzymes and influence cellular metabolism . The targeting of this compound to specific subcellular compartments is likely regulated by post-translational modifications and protein-protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-L-Glutamate can be synthesized through the reaction of L-glutamic acid with acetic anhydride. The process involves the following steps:
- Reacting L-glutamic acid with caustic soda in water at 30°C to 60°C to obtain L-glutamic acid disodium.
- Reacting the L-glutamic acid disodium with acetic anhydride at 60°C to 110°C to produce N-Acetyl-L-Glutamate .
Industrial Production Methods: Industrial production of N-Acetyl-L-Glutamate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-Glutamate undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed to produce L-glutamic acid and acetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Substitution: Requires specific reagents depending on the desired substitution, such as acyl chlorides or anhydrides.
Major Products Formed:
Hydrolysis: Produces L-glutamic acid and acetic acid.
Substitution: Produces various derivatives of N-Acetyl-L-Glutamate depending on the substituent introduced.
Scientific Research Applications
N-Acetyl-L-Glutamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds and as a reagent in biochemical assays.
Comparison with Similar Compounds
N-Acetyl-L-Aspartate: Another acetylated amino acid involved in brain metabolism.
N-Acetyl-L-Glutamyl-Phosphate: An intermediate in the biosynthesis of arginine.
N-Acetyl-L-Aspartyl-L-Glutamate: A dipeptide that acts as a neuromodulator in the brain
Uniqueness: N-Acetyl-L-Glutamate is unique due to its dual role in both the urea cycle and arginine biosynthesis. Its ability to activate carbamoyl phosphate synthetase I distinguishes it from other similar compounds, highlighting its importance in metabolic processes .
Properties
IUPAC Name |
(2S)-2-acetamidopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Record name | N-Acetylglutamic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/N-Acetylglutamic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046534 | |
Record name | N-Acetyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-L-glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
52 mg/mL | |
Record name | N-Acetyl-L-glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1188-37-0 | |
Record name | N-Acetyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-L-Glutamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Glutamic acid, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Acetyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetylglutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA61H539YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetyl-L-glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 201 °C | |
Record name | N-Acetyl-L-Glutamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetyl-L-glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Acetyl-L-glutamic acid has the molecular formula C7H11NO5 and a molecular weight of 189.17 g/mol. []
A: Yes, studies have used Fourier Transform Infrared Spectroscopy (FTIR) to analyze the aggregational behavior of this compound oligomeric benzyl esters in various solvents. [, ] Additionally, Electron Spin Resonance (ESR) spectroscopy has been employed to investigate free radicals produced by gamma-irradiation in this compound crystals. [, ] Nuclear Magnetic Resonance (NMR) studies have also provided insights into the structure and interactions of this compound derivatives in solution. [, ]
A: this compound, specifically its oligomeric benzyl esters, have shown a tendency to form aggregates in solvents like dioxane and benzene. [, , ] The type of aggregate formed, such as β-sheets, can be influenced by factors like concentration and solvent. [, ] Additionally, free radicals generated through gamma-irradiation in this compound powders have demonstrated stability for extended periods at room temperature. []
A: Research indicates that this compound serves as a precursor for the synthesis of ornithine and arginine in certain bacteria. [, ] In Pseudomonas chlororaphis O6, a biocontrol agent, the GacS sensor kinase system regulates the expression of genes involved in arginine and ornithine decarboxylase production from this compound, ultimately impacting polyamine synthesis. [] Polyamines, in turn, play a critical role in bacterial growth and biocontrol capabilities against fungal pathogens. []
A: this compound has been utilized in the synthesis of pharmaceutical compounds. For instance, it serves as a key resolving agent in the production of (S)-repaglinide, an antidiabetic drug used to treat type 2 diabetes. [, ] The compound's chiral properties make it valuable for separating enantiomers, ensuring the production of enantiomerically pure drugs. [] Furthermore, research on the renal vasodilator prodrug CGP 22979, which utilizes this compound as a carrier, has provided insights into targeted drug delivery strategies. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.